molecular formula C16H29NO4 B1388693 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate CAS No. 1033819-09-8

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate

Cat. No.: B1388693
CAS No.: 1033819-09-8
M. Wt: 299.41 g/mol
InChI Key: GRGKMLUUYYXLRB-UHFFFAOYSA-N
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Description

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-propylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGKMLUUYYXLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of potassium hexamethyldisilazide (29.1 g, 146 mmol) in THF (200 mL) at −78° C. was added ethyl N-Boc-piperidine-4-carboxylate (25 g, 97 mmol). The reaction mixture was stirred at −78° C. for 30 minutes, then 1-iodopropane (14.2 mL, 146 mmol) was slowly added. The reaction mixture was stirred at −78° C. for a further 20 minutes, then warmed to room temperature and stirred for 1 hour. The reaction was quenched by addition of saturated aqueous NH4Cl solution and extracted with EtOAc. The combined organic extracts were washed with brine, dried over MgSO4, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography (0% to 50% EtOAc in hexanes) to afford 19.3 g (66%) of 4-propyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester as a yellow oil.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5% Pd/C (0.6 g, 50% wet) is added to a stirred solution of 4-allylpiperidine-1,4-dicarboxylicacid-1-tert-butylester-4-ethyl ester (2.1 g, 0.007 mol) in ethanol (20 mL). Hydrogen gas is bubbled through the reaction mixture at room temperature for 20 minutes. Reaction mixture is filtered through celite bed and washed with methanol (3×5 mL). Combined filtrate is concentrated under reduced pressure to give 4-propylpiperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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